molecular formula C9H13ClN2O B7508418 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide

4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide

Cat. No. B7508418
M. Wt: 200.66 g/mol
InChI Key: SIOIFNZNDLPCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide, also known as CEP-28122, is a chemical compound that belongs to the pyrrole class of organic compounds. It has been widely studied due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to modulate the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuroinflammation. 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide acts as a negative allosteric modulator of mGluR5, which means it reduces the activity of the receptor.
Biochemical and Physiological Effects:
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells, which are involved in neuroinflammation. It can also increase the production of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.

Advantages and Limitations for Lab Experiments

4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR5, which means it can be used to study the physiological and pathological roles of this receptor. It is also stable and can be easily synthesized in large quantities. However, 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has some limitations for lab experiments. It is not water-soluble, which means it needs to be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. This can affect the biological activity of the compound and may cause toxicity in some cell types.

Future Directions

There are several future directions for the study of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological diseases such as Huntington's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury. Another direction is to study its effects on other mGluR subtypes and their potential therapeutic applications. Finally, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide and its effects on various physiological processes.

Synthesis Methods

The synthesis of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been shown to protect dopaminergic neurons and improve motor function. In multiple sclerosis, 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been shown to reduce inflammation and demyelination.

properties

IUPAC Name

4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-3-12(4-2)9(13)8-5-7(10)6-11-8/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOIFNZNDLPCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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